molecular formula C18H16N4O2S2 B14921605 N-(1,3-benzothiazol-2-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B14921605
M. Wt: 384.5 g/mol
InChI Key: CWDNQQHXSMGXPU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features both benzothiazole and benzimidazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzothiazole Moiety: Starting from ortho-aminothiophenol and reacting with carbon disulfide and an appropriate halogenating agent.

    Formation of Benzimidazole Moiety: Synthesizing the benzimidazole ring by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Coupling Reaction: The final step involves coupling the benzothiazole and benzimidazole derivatives through a sulfanyl linkage, often using thiolating agents and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to yield thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole or benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide would depend on its specific application. Generally, it might interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The benzothiazole and benzimidazole moieties are known to bind to various biological targets, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Benzimidazole Derivatives: Widely studied for their antiviral, antifungal, and anticancer properties.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is unique due to the combination of benzothiazole and benzimidazole moieties, which may confer synergistic biological activities and enhanced therapeutic potential.

Properties

Molecular Formula

C18H16N4O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16N4O2S2/c1-2-24-11-7-8-12-14(9-11)21-17(19-12)25-10-16(23)22-18-20-13-5-3-4-6-15(13)26-18/h3-9H,2,10H2,1H3,(H,19,21)(H,20,22,23)

InChI Key

CWDNQQHXSMGXPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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